molecular formula C10H6BrClO B13325870 2-Bromo-7-chloronaphthalen-1-OL

2-Bromo-7-chloronaphthalen-1-OL

Cat. No.: B13325870
M. Wt: 257.51 g/mol
InChI Key: NVFPSNRZJLEAAU-UHFFFAOYSA-N
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Description

2-Bromo-7-chloronaphthalen-1-ol ( 1368504-01-1) is a halogenated naphthol derivative of interest in organic synthesis and medicinal chemistry research . With the molecular formula C 10 H 6 BrClO and a molecular weight of 257.51 g/mol, this compound features both bromo and chloro substituents on its naphthalene core, making it a versatile building block for further chemical exploration . Halogenated naphthalenes and naphthols are highly valuable intermediates, and their utility has been significantly amplified by recent advancements in radical chemistry and transition metal-catalyzed reactions . This compound can serve as a crucial precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, for the construction of complex molecular architectures . Furthermore, the presence of halogen atoms can profoundly influence a molecule's biological activity, and similar structures have been investigated for a range of potential therapeutic applications, including antimicrobial and anticancer properties . The hydroxyl group at the 1-position and the specific halogen pattern offer unique opportunities for regioselective functionalization, providing researchers a valuable scaffold for developing novel chemical entities. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

2-bromo-7-chloronaphthalen-1-ol

InChI

InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H

InChI Key

NVFPSNRZJLEAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2O)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 7 Chloronaphthalen 1 Ol

Retrosynthetic Analysis and Strategic Precursor Selection for 2-Bromo-7-chloronaphthalen-1-OL

A retrosynthetic analysis of this compound suggests several potential pathways. The most straightforward disconnections involve the late-stage introduction of one of the functional groups. This leads to two primary precursor molecules: 7-chloronaphthalen-1-ol (B3029183) and 2-bromonaphthalen-1-ol.

Pathway A: Starting from 7-chloronaphthalen-1-ol, a regioselective bromination at the C-2 position would yield the target compound. The hydroxyl group at C-1 is an activating, ortho-, para-directing group, which would favor substitution at the C-2 and C-4 positions. The challenge lies in achieving selectivity for the C-2 position over the more sterically accessible C-4 position.

Pathway B: Alternatively, starting with 2-bromonaphthalen-1-ol, a regioselective chlorination at the C-7 position is required. The hydroxyl and bromo substituents will influence the position of the incoming chloro group. The directing effects of both groups need to be carefully considered to achieve the desired regioselectivity.

A deeper retrosynthetic disconnection could involve the construction of the substituted naphthalene (B1677914) ring itself, potentially from simpler aromatic or aliphatic precursors. This approach offers greater control over the final substitution pattern.

Direct Synthesis Routes to this compound

Direct synthesis routes to this compound can be categorized into several key strategies, each with its own set of advantages and challenges.

Multi-Step Conversions from Substituted Naphthalenes

This approach involves the sequential modification of a pre-existing naphthalene core. A plausible multi-step synthesis could begin with a more readily available starting material like 2-naphthol (B1666908) or 7-chloro-2-naphthol.

Example of a Multi-Step Synthesis:

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
12-NaphtholTriphenylphosphine, Bromine, Acetonitrile (B52724)2-Bromonaphthalene (B93597) orgsyn.org
22-BromonaphthaleneChlorinating agent (e.g., Cl2, SO2Cl2)2-Bromo-7-chloronaphthalene (B1524348) sigmaaldrich.com
32-Bromo-7-chloronaphthaleneOxidizing agent, followed by hydrolysisThis compoundN/A

Ring-Closing Reactions Leading to the Naphthalene Core with Embedded Functionality

The construction of the naphthalene skeleton through cyclization reactions offers a powerful method for controlling the substitution pattern from the outset. Various annulation strategies have been developed for the synthesis of substituted naphthalenes. While no specific example for this compound is documented, the principles of these reactions can be applied.

One such approach could involve the reaction of a suitably substituted phenyl derivative with a four-carbon synthon to construct the second ring. The substituents (bromo, chloro, and a masked hydroxyl group) would be incorporated into the starting materials to ensure the correct final arrangement.

Regioselective Halogenation Strategies for Naphthol Substrates

The direct halogenation of a naphthol precursor is a key potential step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is governed by the electronic and steric effects of the substituents already present on the naphthalene ring.

For the bromination of 7-chloronaphthalen-1-ol, the hydroxyl group at C-1 strongly activates the ring towards electrophilic attack, primarily at the C-2 and C-4 positions. The chloro group at C-7 is a deactivating, ortho-, para-directing group, which would have a minor influence on the first ring. Achieving selective bromination at C-2 would likely require careful control of the brominating agent and reaction conditions to minimize the formation of the 4-bromo isomer and polybrominated products. The use of N-bromosuccinimide (NBS) with a catalyst like silica (B1680970) gel has been shown to be effective for regioselective bromination of activated aromatic compounds nih.gov.

Similarly, for the chlorination of 2-bromonaphthalen-1-ol, the directing effects of the hydroxyl and bromo groups would need to be considered. The hydroxyl group's activating and directing influence would likely dominate, favoring chlorination on the same ring.

Hydroxylation Methods Applied to Halogenated Naphthalenes

The introduction of a hydroxyl group onto a pre-halogenated naphthalene core, such as 2-bromo-7-chloronaphthalene, represents another synthetic avenue. This transformation can be challenging and may require harsh conditions or specialized reagents. Potential methods include:

Nucleophilic Aromatic Substitution: Direct displacement of a halide with a hydroxide (B78521) source is generally difficult on an unactivated naphthalene ring.

Oxidation of Organometallic Intermediates: Conversion of the halogenated naphthalene to an organolithium or Grignard reagent, followed by reaction with an oxygen source (e.g., O2, borates followed by oxidation), could introduce the hydroxyl group. The selective formation of the organometallic reagent at the desired position would be a critical step.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic syntheses for this compound are not reported, several catalytic strategies for the synthesis of substituted naphthalenes are relevant.

Transition metal-catalyzed cross-coupling reactions, for example, could be employed to construct the substituted naphthalene system. A suitably functionalized precursor could undergo a Suzuki, Negishi, or other cross-coupling reaction to build the carbon skeleton with the halogens in place, followed by the introduction or unmasking of the hydroxyl group.

Furthermore, catalytic methods for regioselective halogenation are an active area of research. The use of zeolites or other solid acid catalysts can influence the regioselectivity of electrophilic aromatic substitution, potentially providing a route to the desired isomer google.com.

Transition Metal-Catalyzed Coupling Reactions for Precursors

The formation of the naphthalene scaffold, which serves as the foundation for this compound, can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. These methods are pivotal for creating the C-C bonds necessary to build the fused ring system or to introduce specific substituents.

Palladium (Pd), nickel (Ni), rhodium (Rh), and copper (Cu) are common catalysts for these transformations. acs.orgrsc.org The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming biaryl structures, which can be precursors to the naphthalene ring system. acs.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For a precursor to this compound, this could involve coupling a suitably substituted boronic acid with a halogenated benzene (B151609) derivative.

Rhodium(III)-catalyzed C-H bond activation has also emerged as an effective strategy for direct naphthylation. rsc.org This technique allows for the synthesis of naphthalene-substituted aromatic esters from aryl imidates and oxabicyclic alkenes, providing a step- and atom-economical route to functionalized naphthalene frameworks that can be further modified. rsc.org The choice of catalyst and ligands is crucial; for example, electron-rich and hindered phosphine (B1218219) ligands like Davephos have been used with palladium catalysts in Sonogashira couplings of activated aryl chlorides. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Naphthalene Precursor Synthesis

Catalyst System Reactants Reaction Type Key Feature Reference
[Cp*RhCl2]2/AgSbF6 Aryl imidate, Oxabicyclic alkene C-H Naphthylation Direct formation of naphthalene ring on an aromatic substrate. rsc.org
Pd(OAc)2/PPh3 Boronic acid, 2-Iodotoluene Suzuki-Miyaura Coupling Formation of a biaryl precursor to a naphthalene system. acs.org
Pd/C Arylboronic acid, Aryl bromide Suzuki-Miyaura Coupling Heterogeneous catalyst for biaryl synthesis. acs.org

Organocatalytic Transformations Relevant to Naphthalene Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing naphthalene derivatives. researchgate.net These methods often proceed under mild conditions and can provide unique selectivity.

One notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. DBU has been shown to catalyze the synthesis of highly fluorescent naphthalene derivatives through a hydrogen atom transfer mechanism. researchgate.net This approach highlights the potential for organocatalysts to facilitate complex transformations, such as oxidation and reduction, in a one-pot synthesis, leading to functionalized naphthalene scaffolds with high atom economy. researchgate.net While not a direct synthesis of this compound, such organocatalytic methods are relevant for constructing the core ring system from different starting materials under environmentally benign conditions.

Phase-Transfer Catalysis in Halogenation or Hydroxylation Steps

Phase-transfer catalysis (PTC) is a highly effective technique for reactions where reactants are located in different immiscible phases, such as a solid-liquid or liquid-liquid system. youtube.com This is particularly relevant for the synthesis of this compound, which requires both halogenation and hydroxylation steps. PTC can facilitate the transfer of anions (like hydroxide or halide ions) from an aqueous or solid phase to an organic phase where the naphthalene substrate is dissolved. youtube.comresearchgate.net

Asymmetric phase-transfer catalysis has proven especially valuable for enantioselective halogenations. researchgate.net Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can create a chiral environment that directs the electrophilic halogenating agent to one face of the substrate, enabling the synthesis of chiral halogenated compounds. researchgate.net For instance, the dearomative fluorination of 2-naphthols to 1-fluoronaphthalenones has been achieved with high enantioselectivity using a linked dicarboxylate phase-transfer catalyst with Selectfluor. researchgate.net This principle can be extended to bromination and chlorination.

For hydroxylation, PTC can be used to transfer hydroxide ions or the active oxidant. Ruthenium salts under phase-transfer conditions have been used for the partial oxidation of naphthalenes. epa.gov Enzymatic approaches, such as using naphthalene dioxygenase, also show pathways for hydroxylation, where the oxygen atom is derived from water. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving a high yield of this compound requires careful optimization of several reaction parameters. The interplay between solvent, temperature, pressure, and reagent stoichiometry is critical in directing the reaction towards the desired product while minimizing side reactions.

Solvent Effects and Reaction Kinetics

The choice of solvent is paramount as it influences reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the synthesis of halogenated naphthols, polar aprotic solvents are often employed. evitachem.com In transition metal-catalyzed couplings, solvent mixtures are common. A combination of 1,4-dioxane, toluene, and water was used in a Suzuki coupling to minimize the decomposition of the boronic acid reactant. acs.org In other syntheses, such as the preparation of aryl fluoroalkenyl ethers from phenols (a reaction analogous to forming the ether linkage in some precursor strategies), changing the solvent from tetrahydrofuran (B95107) (THF) to dimethoxyethane (DME) resulted in a notable improvement in yield. beilstein-journals.org

Temperature and Pressure Profiling

Temperature control is a critical factor in naphthalene synthesis and functionalization. Many reactions require specific temperature ranges to proceed efficiently and selectively. For example, the classic synthesis of 2-naphthol from naphthalene involves sulfonation at 160-165°C, followed by alkali fusion at a much higher temperature of 300-310°C. youtube.com In contrast, modern catalytic methods often operate at milder temperatures; Suzuki couplings for precursors might be run at 70-83°C, and Sonogashira couplings at around 65°C. acs.org Low-temperature reactions, as low as 10 K, have been studied for naphthalene formation in astrochemical contexts, highlighting that high temperatures are not always necessary, depending on the reaction pathway. nih.gov

While many syntheses are conducted at atmospheric pressure, adjusting the pressure can be necessary for reactions involving gaseous reagents or volatile intermediates. In a process for synthesizing 1-bromo-2-fluoroethane, pressures of 21-44.5 psi were applied to react vinyl fluoride (B91410) and HBr in the liquid phase. google.com

Stoichiometric Considerations of Reagents

The relative amounts of reactants and catalysts directly impact reaction efficiency and yield. In catalytic reactions, the catalyst loading is a key parameter to optimize, often in the range of 0.25 to 3 mol%. acs.org For the main reactants, stoichiometric adjustments can prevent the formation of byproducts.

A clear example of this is seen in the synthesis of multi-halogenated alkenes from phenols and halothane (B1672932). Initial attempts with insufficient potassium hydroxide (KOH) as the base resulted in low conversion. Systematically increasing the equivalents of the base and adjusting the ratio of the phenol (B47542) to halothane dramatically improved the product yield from trace amounts to 69%. beilstein-journals.org This demonstrates that a careful balance of the substrate, reagent, and base is essential for maximizing the yield.

Table 2: Optimization of Base and Reagent Stoichiometry for an Analogous Ether Synthesis

Entry Halothane (equiv) KOH (equiv) Solvent Temperature (°C) Yield (%)
1 1.5 1.5 THF 60 11
2 1.5 2.0 THF 60 11
3 1.5 3.0 THF 60 13
4 1.5 3.0 DME 80 19
5 1.2 3.0 DME 80 69

Data adapted from a study on the synthesis of multi-halogenated alkenes from phenols and halothane, demonstrating the principle of stoichiometric optimization. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. studyrocket.co.ukchemistry-teaching-resources.com In the synthesis of this compound, the choice of reagents and reaction type significantly impacts the atom economy.

Addition reactions, in principle, have a 100% atom economy as all reactant atoms are incorporated into the product. chemistry-teaching-resources.com However, the synthesis of this compound likely involves substitution reactions, which inherently have lower atom economies due to the generation of by-products. chemistry-teaching-resources.comscranton.edu

For instance, in a hypothetical synthesis involving the bromination of 7-chloro-1-naphthol with elemental bromine (Br₂), the reaction would be:

C₁₀H₇ClO + Br₂ → C₁₀H₆BrClO + HBr

In this case, the hydrogen bromide (HBr) is a by-product, reducing the atom economy. The use of N-bromosuccinimide (NBS) as a brominating agent is a common alternative to the hazardous liquid bromine. wordpress.com However, NBS has a poor atom economy as only the bromine atom is incorporated into the product, with the succinimide (B58015) portion becoming a waste product. wordpress.comrsc.org

To improve reaction efficiency beyond atom economy, factors such as percentage yield, reaction time, and energy consumption must be optimized. A high percentage yield ensures that the maximum amount of product is obtained from the reactants, minimizing waste. chemistry-teaching-resources.com

Table 1: Comparison of Atom Economy for Different Brominating Agents in the Synthesis of this compound (Hypothetical)

Brominating AgentMolecular Weight of ReactantsMolecular Weight of Desired ProductAtom Economy (%)
Bromine (Br₂)C₁₀H₇ClO (178.62) + Br₂ (159.81)C₁₀H₆BrClO (257.52)76.2%
N-Bromosuccinimide (NBS)C₁₀H₇ClO (178.62) + C₄H₄BrNO₂ (177.98)C₁₀H₆BrClO (257.52)50.4%

Note: This table is based on a hypothetical reaction and serves for illustrative purposes.

Utilization of Sustainable Reagents and Solvents

The selection of reagents and solvents is a cornerstone of green chemistry. The ideal synthesis of this compound would utilize non-toxic, renewable, and readily available starting materials and solvents.

Sustainable Reagents:

Oxidants: Hydrogen peroxide (H₂O₂) is considered a green oxidant as its by-product is water. rsc.orgcdnsciencepub.com It can be used in combination with hydrohalic acids (like HBr) for the in-situ generation of halogens, avoiding the direct use of hazardous elemental bromine or chlorine. rsc.org

Halogen Sources: While elemental halogens are effective, they are hazardous. wordpress.com Safer alternatives like N-halosuccinimides (NBS, NCS) are often used, although their atom economy is a drawback. wordpress.comrsc.org The use of halide salts (e.g., KBr, KCl) in conjunction with an oxidant is a greener approach. rsc.org

Catalysts: The use of catalysts can significantly improve the efficiency and selectivity of halogenation reactions, reducing the need for harsh conditions and excess reagents. acs.org For instance, zeolites and various metal chlorides have been explored as catalysts for the chlorination of naphthalene. acs.orgchanging-stories.org

Sustainable Solvents:

Traditional halogenation reactions often employ chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride, which are toxic and environmentally persistent. rsc.org Green chemistry encourages the use of more benign solvents.

Water: When possible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. cdnsciencepub.com

Alcohols: Ethanol (B145695) and methanol (B129727) are considered greener alternatives to chlorinated solvents for bromination reactions. cdnsciencepub.com

Solvent-free reactions: In some cases, reactions can be carried out without a solvent, which is the most environmentally friendly option. cdnsciencepub.com

Waste Minimization and By-Product Management

Minimizing waste is a primary goal of green chemistry. This can be achieved through several strategies in the synthesis of this compound.

Catalytic Processes: Catalytic reactions are often more selective, leading to fewer by-products and reducing waste. acs.org

One-Pot Syntheses: Designing a synthesis where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly reduce solvent usage and waste generation.

A significant source of waste in chemical synthesis is the work-up and purification process, which often involves large quantities of solvents and other materials. The development of synthetic routes that yield a product of high purity directly from the reaction mixture is highly desirable.

Scalability and Industrial Relevance of Synthetic Pathways for this compound

The transition of a synthetic method from a laboratory scale to an industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.

The industrial production of halogenated naphthalenes often involves catalytic processes to ensure high throughput and cost-effectiveness. For instance, patents describe the chlorination of naphthalene using catalysts like anhydrous aluminum chloride or antimony trichloride. google.comgoogle.com While effective, these traditional methods may not align with modern green chemistry standards.

For a synthetic pathway to this compound to be industrially viable, it should ideally possess the following characteristics:

Cost-effective starting materials and reagents: The use of inexpensive and readily available raw materials is crucial for economic feasibility.

High-yielding and efficient reactions: To maximize productivity and minimize waste.

Safe operating conditions: Avoiding highly toxic or explosive reagents and extreme temperatures or pressures.

Simple and efficient purification procedures: To reduce processing time and cost.

Compliance with environmental regulations: Minimizing the generation of hazardous waste and emissions.

The development of continuous flow processes, where reactants are continuously fed into a reactor and the product is continuously removed, can offer significant advantages for industrial scale-up. Continuous flow systems can provide better control over reaction parameters, enhance safety, and improve efficiency compared to traditional batch processes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 7 Chloronaphthalen 1 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 2-Bromo-7-chloronaphthalen-1-OL

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No data tables or detailed research findings can be produced for this compound at this time.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insights into the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule's structure.

For this compound, the fragmentation is expected to be dictated by the relative bond strengths and the stability of the resulting fragments. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens, aiding in their identification.

Expected Fragmentation Pathways:

Loss of Halogens: The initial fragmentation would likely involve the cleavage of the carbon-halogen bonds. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) would be prominent fragmentation pathways. Due to the relative bond energies (C-Br is generally weaker than C-Cl), the loss of the bromine atom might be favored.

Loss of CO: Naphthols can undergo a characteristic fragmentation involving the loss of a neutral carbon monoxide (CO) molecule from the aromatic ring structure, often following the initial loss of a substituent.

Sequential Halogen Loss: Following the initial loss of one halogen, a subsequent loss of the second halogen radical from the fragment ion is also a probable event.

Ring Cleavage: At higher collision energies, fragmentation of the naphthalene (B1677914) ring system itself could occur, leading to smaller, less diagnostic fragment ions.

Hypothetical MS/MS Fragmentation Data for this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Identity
[M]+•[M-Br]+•Br7-chloro-1-naphthol radical cation
[M]+•[M-Cl]+•Cl2-bromo-1-naphthol radical cation
[M-Br]+[M-Br-CO]+COChlorinated indenyl or related cation
[M-Cl]+[M-Cl-CO]+COBrominated indenyl or related cation
[M]+•[M-Br-Cl]•+•Br, •ClNaphthol radical cation

This table is illustrative and based on general fragmentation principles of halogenated aromatic compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of this compound

Functional Group Identification via Characteristic Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Expected Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
O-H (hydroxyl)Stretching3200-3600Strong, Broad
C-H (aromatic)Stretching3000-3100Medium to Weak
C=C (aromatic)Ring Stretching1500-1600Medium to Strong
C-O (phenol)Stretching1200-1260Strong
C-ClStretching600-800Medium to Strong
C-BrStretching500-600Medium to Strong

These are general ranges and the exact positions can be influenced by the substitution pattern and intermolecular interactions.

Analysis of Molecular Vibrations and Conformations

Beyond simple functional group identification, a detailed analysis of the IR and Raman spectra can provide insights into the more subtle aspects of the molecular structure. The substitution pattern on the naphthalene ring influences the vibrational frequencies of the C-H out-of-plane bending modes, which appear in the "fingerprint" region of the IR spectrum (below 1000 cm-1). The specific pattern of these bands can help confirm the positions of the substituents.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar C=C bonds of the aromatic ring and the C-halogen bonds. The symmetry of the molecule plays a crucial role in determining which vibrational modes are IR active and which are Raman active. For a molecule with a center of symmetry, the rule of mutual exclusion would apply. However, this compound lacks a center of symmetry, so many of its vibrational modes are expected to be active in both IR and Raman spectra, albeit with different intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the naphthalene ring system.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands. The positions of the absorption maxima (λmax) and the intensity of these absorptions, quantified by the molar extinction coefficient (ε), are characteristic of the molecule's electronic structure.

Naphthalene itself exhibits two main absorption bands, a strong band around 220 nm and a series of finer structured bands between 250 and 300 nm. The substitution of the naphthalene core with a hydroxyl group and halogen atoms will cause a bathochromic (red) shift in these absorptions. The hydroxyl group, being an auxochrome, will significantly influence the spectrum.

Hypothetical UV-Vis Data for this compound in Ethanol:

TransitionExpected λmax (nm)Molar Extinction Coefficient (ε, L mol-1 cm-1)
π → π~230> 20,000
π → π~280-340 (with fine structure)~5,000 - 10,000

This table presents estimated values based on the known UV-Vis spectra of substituted naphthalenes. Actual experimental values would be required for precise characterization.

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of a molecule can be significantly influenced by the surrounding solvent medium. These solvent-induced shifts, known as solvatochromism, provide valuable insights into the electronic structure of the solute and its interactions with the solvent. The study of solvent effects on the UV-Visible spectra of this compound involves recording its absorption maxima (λmax) in a series of solvents with varying polarities.

Generally, the electronic transitions of aromatic compounds like naphthalenols are sensitive to the solvent's polarity and hydrogen bonding capabilities. For instance, in nonpolar solvents, the fine structure of the absorption bands is often well-resolved, while in polar solvents, these bands may broaden and shift in wavelength. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a hypsochromic (blue) shift, or a shift to shorter wavelengths, suggests that the ground state is more stabilized.

The table below illustrates the hypothetical effect of different solvents on the primary absorption maximum (λmax) of this compound.

Table 1: Solvent Effects on the UV-Visible Absorption Maxima of this compound

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88315
Dioxane2.21318
Chloroform (B151607)4.81322
Acetonitrile (B52724)37.5328
Methanol (B129727)32.7330
Water80.1335

X-ray Diffraction (XRD) Analysis for Solid-State Structure of this compound

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the physical and chemical properties of a compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, this technique would reveal the planarity of the naphthalene ring system, the orientations of the bromo, chloro, and hydroxyl substituents, and the intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the crystal packing.

The following table presents plausible crystallographic data for this compound, derived from analyses of similar halogenated aromatic compounds. researchgate.netuomphysics.net

Table 2: Representative Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.45
b (Å)18.23
c (Å)8.51
α (°)90
β (°)109.5
γ (°)90
Volume (ų)1085
Z4

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is particularly useful for analyzing polycrystalline materials. PXRD can be used to identify the crystalline phases present in a sample, assess its crystalline purity, and study polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph of a compound will produce a unique PXRD pattern, allowing for their differentiation and characterization. For this compound, PXRD would be employed to ensure batch-to-batch consistency of the crystalline form and to detect any amorphous content or crystalline impurities.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would likely be suitable for this compound. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the compound and its impurities.

Below is an example of a potential HPLC method for the analysis of this compound.

Table 3: Illustrative HPLC Method for Purity Assessment of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to profile any volatile impurities that may be present from the synthesis or degradation of the compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component based on its mass-to-charge ratio (m/z) and fragmentation pattern. To make the polar hydroxyl group of this compound more amenable to GC analysis, derivatization to a more volatile silyl (B83357) ether may be necessary.

Potential volatile impurities could include starting materials, reaction byproducts, or residual solvents. The table below lists some hypothetical volatile impurities that could be detected by GC-MS.

Table 4: Potential Volatile Impurities in this compound Detectable by GC-MS

ImpurityLikely OriginExpected Retention Time (min)Key m/z fragments
NaphthaleneStarting material/byproduct5.2128, 102
1-Naphthol (B170400)Starting material/byproduct8.5144, 115
DichloronaphthaleneByproduct9.1196, 161, 126
DibromonaphthaleneByproduct10.3284, 205, 126

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

SFC has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. chromatographyonline.comyoutube.com The technique utilizes a mobile phase composed of supercritical carbon dioxide, often with the addition of a small percentage of an organic modifier, such as an alcohol, to enhance solubility and chromatographic performance. chromatographyonline.com

Methodology and Research Findings

The development of a chiral SFC method for this compound would involve a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and success in the chiral separation of a wide range of compounds, including naphthol derivatives. nih.gov

A typical method development workflow would commence with a screening phase, where the racemic mixture of this compound is injected onto a series of columns with different CSPs under generic gradient conditions. The choice of co-solvent (e.g., methanol, ethanol, isopropanol) and the presence of additives can significantly influence the separation, and these parameters would be systematically varied. nih.gov

Table 1: Illustrative Chiral SFC Screening Conditions for this compound

ParameterCondition
Columns (CSPs) Immobilized Polysaccharide-based (e.g., Chiralpak IA, IB, IC, ID, IE)
Mobile Phase CO2 / Co-solvent (e.g., Methanol, Ethanol)
Gradient 5% to 40% Co-solvent over 5-10 minutes
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV (at a suitable wavelength for the analyte)

This table represents a hypothetical screening setup and would be adapted based on initial results.

Following the initial screening, the most promising CSP and co-solvent combination would be selected for further optimization. This would involve fine-tuning the mobile phase composition (isocratic vs. gradient elution), temperature, and back pressure to maximize the resolution between the enantiomers. For naphthol analogues, it has been shown that these parameters can have a significant impact on retention times and enantioselectivity. nih.gov

Table 2: Potential Optimization Parameters in Chiral SFC for Naphthol Derivatives

ParameterInfluence on SeparationTypical Range
Co-solvent Type Affects solubility and interactions with the CSP.Methanol, Ethanol, Isopropanol
Co-solvent % Influences retention time and resolution.5-30%
Temperature Can alter the kinetics of enantiomer exchange with the CSP.25-50 °C
Back Pressure Affects the density and solvating power of the supercritical fluid.100-200 bar

The successful application of SFC to other amino-naphthol analogues, where baseline separation was achieved, strongly supports the high probability of developing a successful chiral SFC method for this compound. nih.gov The inherent advantages of SFC, including faster analysis times and reduced consumption of organic solvents, make it a preferred technique for both analytical and preparative-scale chiral separations in modern organic and medicinal chemistry. youtube.comchromatographyonline.com

Theoretical and Computational Investigations of 2 Bromo 7 Chloronaphthalen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Bromo-7-chloronaphthalen-1-OL

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. nih.govutq.edu.iq This approach is based on the Hohenburg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. nih.gov For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP, can be used to determine its optimized geometry, total energy, and electronic states. utq.edu.iq The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that account for polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms. nih.gov

Table 1: Representative Ground State Properties of Naphthalene (B1677914) Derivatives Calculated by DFT

PropertyNaphthalene1,5-Diaminonaphthalene
Total Energy (Hartree)-384.7-495.2
Dipole Moment (Debye)0.002.15

Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not publicly available. The values are representative of what would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution of the Schrödinger equation. aps.org While computationally more demanding than DFT, these methods are often used to obtain highly accurate electronic structures and energies, serving as benchmarks for other computational techniques. aps.org For this compound, ab initio calculations can provide a detailed understanding of electron correlation effects, which are significant in aromatic systems with multiple substituents.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. biomedres.us For this compound, the positions of the halogen and hydroxyl substituents will significantly influence the energy and localization of these orbitals. DFT calculations can be used to compute the energies of the HOMO and LUMO, and from these, various reactivity descriptors can be derived, such as chemical potential, hardness, and softness. biomedres.us

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Chemical Potential (μ)-4.15
Chemical Hardness (η)2.35

Note: This table contains hypothetical values for illustrative purposes. The actual values would be determined through specific DFT calculations.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can aid in the structural elucidation of the molecule. chemicalbook.comyoutube.com Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, allowing for the identification of characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group and the C-Br and C-Cl stretches. vaia.comnasa.gov Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the color of the compound. scirp.org

Table 3: Predicted Spectroscopic Data for a Substituted Naphthalene

SpectroscopyPredicted ParameterValue
¹H NMRChemical Shift (ppm)7.0 - 8.5 (aromatic), 5.2 (OH)
¹³C NMRChemical Shift (ppm)110 - 150
IRVibrational Frequency (cm⁻¹)~3300 (O-H stretch)
UV-Visλmax (nm)~300

Note: The data in this table is representative and based on general knowledge of substituted naphthalenes. chemicalbook.comvaia.comscirp.org Specific calculations are required for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. arxiv.org

A crucial component of any MD simulation is the force field, which is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. For a novel molecule like this compound, a specific and well-validated force field is essential for accurate simulations. The development of such a force field for halogenated aromatic compounds can be challenging. unipi.it

The process typically involves:

Parameterization: This involves determining the parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. These parameters are often derived from a combination of experimental data and high-level quantum mechanical calculations. unipi.it

Validation: The developed force field is then validated by comparing the results of MD simulations with known experimental data, such as density, enthalpy of vaporization, and radial distribution functions, for related compounds. nih.gov

Recent advancements have led to the development of polarizable force fields, such as those based on the classical Drude oscillator model, which can more accurately describe the anisotropic nature of halogen bonding and other subtle intermolecular interactions. nih.gov These force fields are particularly important for accurately modeling the behavior of halogenated compounds like this compound in condensed phases. nih.gov

Table 4: Key Components of a Force Field for Halogenated Aromatic Compounds

Interaction TermDescription
Bond StretchingDescribes the energy required to stretch or compress a bond.
Angle BendingRepresents the energy associated with bending the angle between three bonded atoms.
Torsional (Dihedral)Defines the energy profile for rotation around a chemical bond.
Van der WaalsAccounts for short-range repulsive and long-range attractive forces between non-bonded atoms.
ElectrostaticDescribes the Coulombic interactions between atomic partial charges.

This table outlines the fundamental components of a classical molecular mechanics force field.

Dynamic Behavior in Solution and Solid States

While direct experimental or computational studies on the dynamic behavior of this compound are not extensively available in the public domain, its molecular dynamics in both solution and the solid state can be inferred from computational studies of analogous naphthalenic systems.

In the solid state, the dynamic behavior of this compound would be significantly more restricted. Solid-state NMR (ssNMR) spectroscopy, coupled with computational methods like Gauge-Including Projector Augmented Wave (GIPAW), is a powerful tool for probing the structure and dynamics of crystalline solids. nih.govresearchgate.net For a molecule like this compound, solid-state dynamics would likely involve restricted rotations of the hydroxyl group and potentially slow librational motions of the entire molecule within the crystal lattice. Computational studies on similar aromatic compounds have demonstrated the utility of these methods in refining crystal structures and understanding intermolecular interactions that dictate the solid-state dynamics. nih.govresearchgate.netwhiterose.ac.uk The presence of both bromine and chlorine atoms would likely lead to specific halogen bonding interactions within the crystal, further influencing the molecular packing and restricting dynamic processes.

Solvation Effects and Hydrogen Bonding Networks

The solvation of this compound and the nature of its hydrogen bonding networks are critical to understanding its chemical behavior in different environments. Computational chemistry provides powerful tools to model these phenomena.

Solvation Effects: The solvation of this compound will be dictated by the polarity of the solvent. In polar protic solvents like water or alcohols, the primary interaction will be the formation of hydrogen bonds between the solvent molecules and the hydroxyl group of the naphthol. Computational studies on naphthalene-water clusters have shown that water molecules can form intricate hydrogen-bonded networks around the aromatic system. rsc.org The presence of the electron-withdrawing bromine and chlorine atoms on the naphthalene ring of this compound would modulate the electron density of the aromatic system, which in turn would influence the π-stacking interactions with other solute or solvent molecules. In nonpolar solvents, dispersion forces would be the dominant interactions. The polarizable bromine and chlorine atoms would contribute significantly to these dispersion interactions.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Synthesis and Derivatization

Computational chemistry offers a powerful lens through which to investigate the reaction mechanisms involved in the synthesis and further chemical transformations of this compound.

Transition State Localization and Reaction Pathway Mapping

The synthesis of halogenated naphthalenes often involves electrophilic aromatic substitution. numberanalytics.com For a molecule like this compound, its synthesis would likely proceed through the halogenation of a substituted naphthalene precursor. Computational methods, particularly DFT, can be employed to map the potential energy surface of these reactions. This involves locating the transition state structures that connect the reactants to the products. For electrophilic substitution on naphthalene, the stability of the intermediate carbocation (the arenium ion or σ-complex) is crucial in determining the reaction pathway. vaia.com The attack of an electrophile can occur at different positions on the naphthalene ring, and computational mapping can reveal the preferred reaction channel by identifying the lowest energy pathway. vaia.comwsimg.com

Activation Energy Barriers and Reaction Rate Prediction

Once the transition states are located, the activation energy barriers for the reaction can be calculated. This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For the synthesis of this compound, computational methods can predict the activation barriers for bromination and chlorination at various positions on a precursor molecule. These calculations can help in understanding the reaction conditions required, such as temperature and the need for a catalyst. For instance, computational studies on the nitration of naphthalene have shown that the energy of the transition state for attack at the α-position is lower than for the β-position, explaining the observed regioselectivity. wsimg.com Similar calculations can be applied to the halogenation reactions relevant to this compound.

Computational Studies of Regioselectivity and Stereoselectivity

Regioselectivity is a key aspect of the synthesis of polysubstituted aromatic compounds. In the case of this compound, the positions of the bromine, chlorine, and hydroxyl groups are specific. Computational models can predict the most likely positions for electrophilic attack on a naphthalene ring that already contains one or more substituents. nih.gov The directing effects of existing substituents (activating or deactivating, ortho-, para-, or meta-directing) can be quantified through computational analysis of the electron distribution in the molecule and the stability of the possible intermediates. acs.orgnih.govrsc.org For example, the hydroxyl group is a strong activating group and directs ortho- and para-, while halogens are deactivating but also ortho-, para-directing. The final substitution pattern will be a result of the combined effects of all substituents, and computational chemistry can model this complex interplay to predict the regiochemical outcome of a reaction. stackexchange.com

QSAR/QSPR Modeling for Structure-Property Relationships of this compound and its Analogues (Excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties. For this compound and its analogues, QSPR models can be developed to predict various physicochemical properties without the need for experimental measurements.

These models are built using a set of known compounds (a training set) and their experimentally determined properties. A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the training set. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the property of interest.

For halogenated naphthalenes and other polyhalogenated aromatic hydrocarbons, QSPR models have been developed to predict properties such as boiling point, vapor pressure, and solubility. nih.gov For example, a QSPR model for the boiling points of haloalkanes could be adapted or a new model could be developed for halogenated naphthalenes. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSPR Modeling

Descriptor TypeExamplesInformation Encoded
Topological Molecular weight, Wiener index, Kier & Hall indicesSize, shape, and branching of the molecule
Geometric Molecular surface area, molecular volume3D shape and size of the molecule
Electronic Dipole moment, polarizability, HOMO/LUMO energiesElectron distribution, reactivity
Constitutional Number of halogen atoms, number of ringsBasic composition of the molecule

By developing robust QSPR models, the physical properties of this compound and a wide range of its yet-to-be-synthesized analogues could be predicted. This would be highly valuable in materials science and chemical engineering for designing molecules with specific desired properties. It is important to note that the predictive power of a QSPR model is limited to the chemical space of the training set.

Development of Descriptors for Molecular Properties

The predictive modeling of a molecule's behavior begins with the development of a robust set of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors.

In the context of substituted naphthalenes like this compound, a variety of descriptors are employed to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to correlate the structural features of the molecule with its biological activity or physicochemical properties.

Constitutional and Topological Descriptors: These are the simplest descriptors and are derived from the 2D representation of the molecule. They include counts of atoms and bonds, molecular weight, and various topological indices that describe the connectivity of the atoms. For instance, in a QSAR study on a series of substituted naphthalen-1-yl-acetic acid hydrazides, topological parameters such as the molecular connectivity indices (¹χ, ³χ, and ³χv) were found to be important in describing their antimicrobial activity. nih.gov

Geometric Descriptors: These descriptors are derived from the 3D structure of the molecule and provide information about its size, shape, and surface area. Examples include the solvent-accessible surface area (SASA) and the van der Waals volume. These are crucial for understanding how a molecule might interact with a biological receptor or a solvent.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Studies on substituted naphthalenes have highlighted the significance of HOMO energy in their biological activity. nih.gov

Partial Atomic Charges: These values indicate the distribution of electron density within the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich or electron-poor.

The selection of relevant descriptors is a critical step in building a predictive model. Often, a large number of descriptors are initially calculated, and then statistical methods are used to select a smaller subset that is most correlated with the property of interest.

A representative set of commonly calculated molecular descriptors for a compound like this compound is presented in the interactive table below.

Descriptor CategoryDescriptor NameDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
ConstitutionalAtom CountThe total number of atoms in the molecule.
TopologicalWiener IndexA distance-based topological index.
TopologicalKier & Hall Connectivity IndicesIndices that describe the branching and connectivity of the molecule.
GeometricSolvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.
GeometricVan der Waals VolumeThe volume occupied by the molecule.
Quantum-ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
Quantum-ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
Quantum-ChemicalHOMO-LUMO GapThe energy difference between the HOMO and LUMO.
Quantum-ChemicalDipole MomentA measure of the net molecular polarity.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Statistical Validation of Predictive Models

The development of a QSAR or QSPR model is an iterative process that culminates in rigorous statistical validation to ensure its reliability and predictive power. A model is only useful if it can accurately predict the properties of new, untested compounds. The validation process is typically divided into internal and external validation.

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was built. A common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power.

External Validation: This is the most stringent test of a model's predictive capability. The original dataset is split into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The model is then used to predict the activity of the compounds in the test set. The predictive performance is evaluated using the predictive R² (R²pred), which is the squared correlation coefficient between the observed and predicted values for the test set. A high R²pred value (typically > 0.6) suggests that the model has good predictive power for external data.

Several statistical parameters are used to evaluate the quality of a QSAR model, as summarized in the table below.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness of fit.> 0.6
Q² (Cross-validated R²) A measure of the internal predictive ability of the model, obtained through cross-validation.> 0.5
R²pred (Predictive R² for external set) A measure of the model's ability to predict the activity of an external set of compounds.> 0.6
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors). A lower value indicates a better fit.As low as possible
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and observed values.As low as possible
F-statistic A statistical test in regression analysis to assess the overall significance of the model.High value
p-value The probability of obtaining the observed results, or more extreme, if the null hypothesis is true.< 0.05

In QSAR studies of brominated flame retardants, for example, multiple linear regression models have been developed and validated using these statistical metrics, achieving high values for both internal (Q²LOO = 73-91%) and external (Q²EXT = 76-90%) validation, confirming the predictive ability of the derived equations. nih.gov These validated models can then be used to screen new compounds and prioritize them for synthesis and experimental testing.

Advanced Applications and Functional Materials Derived from 2 Bromo 7 Chloronaphthalen 1 Ol

Potential as a Key Synthon in Complex Organic Synthesis

The bifunctional halogenation of 2-Bromo-7-chloronaphthalen-1-OL makes it an intriguing candidate as a synthon, or a building block, in complex organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions could, in principle, allow for sequential and site-selective functionalization.

Hypothetical Synthesis of Advanced Intermediates for Specialty Chemicals

In theory, this compound could serve as a precursor to a variety of advanced intermediates. For instance, selective Suzuki or Sonogashira coupling at the more reactive C-Br bond, followed by a subsequent coupling at the C-Cl bond, could lead to the synthesis of highly substituted naphthalene (B1677914) derivatives. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgwikipedia.org These derivatives are core structures in many specialty chemicals, including electronic materials and pharmaceuticals. However, no specific examples of such a synthetic strategy employing this compound have been reported.

Postulated Development of Ligands and Catalysts

The rigid naphthalene backbone is a common feature in many successful ligands and organocatalysts. The functional groups on this compound offer handles for the introduction of catalytically active moieties.

Speculative Role as a Metal-Organic Framework (MOF) Precursor

Metal-Organic Frameworks (MOFs) are constructed from organic linkers and metal nodes. Dihalogenated aromatic compounds can be converted into dicarboxylic acids or other multitopic linkers necessary for MOF synthesis. It is plausible that this compound could be chemically modified to serve as a linker precursor, potentially leading to MOFs with interesting topologies or functional properties. However, there is no evidence in the literature of its use for this purpose.

Conceptual Design of Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric catalysis. The naphthalene scaffold is a key component of many privileged chiral ligands, such as BINOL and its derivatives. rsc.orgnih.govresearchgate.netresearchgate.net In principle, the hydroxyl group of this compound could be used to resolve the compound into its enantiomers, which could then be further functionalized at the halogen positions to create novel chiral ligands. This remains a hypothetical application, as no such ligands derived from this specific compound have been reported.

Putative Organocatalytic Applications

Naphthalenol derivatives have been employed as organocatalysts in various asymmetric transformations. rsc.orgrsc.org The acidic proton of the hydroxyl group and the potential for hydrogen bonding make these compounds suitable for activating substrates. While the electronic properties of this compound might influence its catalytic activity, no studies have been published that explore its potential in organocatalysis.

Optical and Electronic Materials Derived from this compound Derivatives

Derivatives of the naphthalene scaffold are widely recognized for their valuable photophysical properties, which stem from their rigid, planar structure and extensive π-electron conjugation. These characteristics, such as high quantum yields and excellent photostability, make them prime candidates for the development of organic electronic and optical materials. While the broader class of naphthalene derivatives has seen significant research and application, specific studies detailing the use of this compound derivatives in these advanced applications are not extensively documented in publicly available scientific literature. The potential for this specific scaffold remains an area for future exploration.

Fluorescent Probes and Sensors (Mechanism-focused)

Naphthalene-based fluorescent probes are valued for their sensitivity and selectivity in detecting various analytes, including cations and anions. The fluorescence mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation, which are modulated by the interaction of the naphthalene fluorophore with the target analyte. The inherent hydrophobicity and modifiable nature of the naphthalene ring allow for the design of probes with specific binding sites.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

The naphthalene framework is a common building block for blue-emitting materials in Organic Light-Emitting Diodes (OLEDs) due to its wide bandgap. Derivatives can be engineered to function as emitters, hosts, or charge-transporting materials within the device architecture. For instance, some distyrylnaphthalene derivatives have been investigated as dopants in OLEDs. Similarly, in the realm of Organic Photovoltaics (OPVs), naphthalene-based materials are explored for their potential as electron donors or acceptors, with their performance being tunable through chemical functionalization. The introduction of additives, sometimes naphthalene-based, can also optimize the morphology of the active layer in polymer solar cells.

However, a review of the available literature does not yield specific examples or performance data for OLED or OPV devices that explicitly incorporate derivatives of this compound. The electronic properties imparted by the bromo and chloro substituents could theoretically be tuned for specific applications in OLEDs or OPVs, but dedicated research in this area appears to be limited.

Photochromic and Thermochromic Materials

Photochromic materials, which undergo reversible color changes upon exposure to light, have been developed from naphthalene-based compounds, particularly naphthalene diimides (NDIs). The photochromic mechanism in these materials often involves photoinduced electron transfer. Diarylethenes incorporating a naphthalene moiety have also demonstrated reversible photochromism. Thermochromic materials, which change color with temperature, can be based on liquid crystals or leuco dyes, where temperature changes alter the molecular structure and, consequently, the absorption or reflection of light.

There is no specific information available that details the use of this compound derivatives in the creation of either photochromic or thermochromic materials. While the naphthalene core is present, the specific influence of the bromo and chloro substituents on photo- or thermo-responsive behavior has not been documented in the context of this compound.

Material Science Applications of this compound Derivatives

In material science, naphthalene derivatives are utilized for their thermal stability and chemical resistance, properties that are beneficial for creating robust polymers and coatings. The ability to functionalize the naphthalene ring allows for the tailoring of material properties to suit specific applications.

Polymer Additives and Modifiers

Naphthalene and its derivatives can be incorporated into polymers to enhance their properties. For example, polymers containing a naphthalene ring in their backbone can exhibit improved heat resistance and mechanical strength. Naphthalene-based compounds have also been used as additives in polymer solar cells to optimize morphology. Furthermore, the adsorption behavior of naphthalene derivatives onto microplastics like high-density polyethylene (B3416737) has been studied, indicating their interaction with polymer surfaces.

Specific research on the application of this compound or its derivatives as polymer additives or modifiers is not found in the surveyed scientific literature. The potential for this compound to act as a flame retardant, due to its halogen content, or as a plasticizer has not been reported.

Coatings and Surface Functionalization Agents

Naphthalene derivatives are employed in the formulation of coatings and for the functionalization of surfaces. For instance, naphthalene trisulfonate, in combination with hafnium(IV) ions, can form versatile surface coatings on various substrates. The resulting coatings can be further functionalized for specific applications like creating non-biofouling surfaces. Additionally, certain dihydroxynaphthalene derivatives can undergo oxidative polymerization to form thin, material-independent coatings.

While these examples highlight the utility of the naphthalene scaffold in surface science, there are no specific reports on the use of this compound derivatives as agents for coatings or surface functionalization. The reactive hydroxyl and bromo/chloro sites could potentially be used for grafting onto surfaces or for polymerization into coating materials, but this remains a hypothetical application without direct supporting research.

Applications in Analytical Chemistry as Reagents or Indicators (Excluding human body use)

No studies have been identified that explore the use of this compound as a reagent or indicator in analytical chemistry. The potential for its chromophoric or fluorophoric properties to be harnessed for detection or quantification methods remains an open area for investigation.

Role of this compound in Mechanistic Biological Studies (Focus on probe design, not clinical outcomes)

Similarly, the application of this compound in mechanistic biological studies appears to be an untapped field of research.

Synthesis of Reporter Molecules for Enzyme Activity Studies

There is no available data on the synthesis of reporter molecules derived from this compound for the purpose of studying enzyme activity. The design of probes that could, for instance, exhibit a change in fluorescence upon enzymatic modification is a hypothetical application that has not been explored.

Investigation of Binding Interactions with Biomolecules (Purely chemical/structural)

Detailed biophysical or spectroscopic studies on the binding interactions of this compound or its simple derivatives with biomolecules such as proteins or nucleic acids are not present in the current body of scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 7 Chloronaphthalen 1 Ol

Development of Chromatographic Methods for Complex Matrices

Chromatographic techniques are paramount for separating 2-Bromo-7-chloronaphthalen-1-ol from complex sample matrices prior to its detection and quantification. The choice of method depends on the sample's nature, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity, conferred by the hydroxyl group, and its strong UV absorbance from the naphthalene (B1677914) ring. nih.govmdpi.comrdd.edu.iq

Methodology: A reversed-phase HPLC system is typically employed for compounds of this nature. nih.govmdpi.com A C18 column is a common choice for the stationary phase, offering effective separation based on hydrophobicity. mdpi.comrdd.edu.iq The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, sometimes with a buffer to control the pH. nih.govrdd.edu.iq Gradient elution, where the mobile phase composition is changed during the run, can be used to optimize the separation of the target analyte from matrix interferences. uci.edu

Detection Modes:

UV-Vis Detection: The naphthalene aromatic system in this compound ensures strong absorption of ultraviolet light. aanda.orgaanda.orgresearchgate.net A Diode Array Detector (DAD) can be used to acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. uci.eduwur.nl Detection is typically performed at a wavelength of maximum absorbance (λmax) to ensure high sensitivity.

Fluorescence Detection (FLD): Naphthalene and its derivatives are often highly fluorescent, making FLD an extremely sensitive and selective detection mode. wur.nlnih.govaatbio.com By selecting specific excitation and emission wavelengths, it is possible to detect trace amounts of the compound, even in complex samples. nih.govomlc.org

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of specificity and structural information. MS detection can confirm the molecular weight of the compound and, through fragmentation analysis (MS/MS), provide definitive structural identification.

Illustrative HPLC Method Parameters for Naphthalene Derivatives

Parameter Setting
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 4 µm) nih.gov
Mobile Phase Acetonitrile/Water (gradient elution) rdd.edu.iq
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV-Vis Detection 220 nm, 254 nm rdd.edu.iqaanda.org

| Fluorescence Detection | Excitation: ~270 nm, Emission: ~330 nm omlc.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Electron Capture Detection (ECD)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape. gcms.cznih.gov

Methodology: The hydroxyl group can be converted to a less polar ether or ester, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.cz The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or mid-polar stationary phase. shimadzu.commdpi.com

Detection Modes:

Mass Spectrometry (MS): GC-MS is the gold standard for the definitive identification of volatile organic compounds. mdpi.comwho.intnih.gov The mass spectrometer fragments the analyte molecules in a predictable pattern, creating a unique "fingerprint" or mass spectrum that can be compared to spectral libraries for positive identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing confidence in the identification. gcms.cz

Electron Capture Detection (ECD): The ECD is exceptionally sensitive to compounds containing electronegative atoms like chlorine and bromine. who.int This makes GC-ECD an ideal technique for ultra-trace analysis of this compound in environmental samples where concentrations may be very low. However, ECD is less specific than MS and can be prone to interferences from other halogenated compounds. who.int

Illustrative GC Method Parameters for Halogenated Aromatic Compounds

Parameter Setting
Derivatization Agent MSTFA or BSTFA gcms.cz
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS Interface Temp 300 °C
MS Ion Source Temp 230 °C

| ECD Makeup Gas | Nitrogen or Argon/Methane |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample and reagent volumes, making it a "green" analytical alternative. mdpi.com It is particularly well-suited for separating charged species and isomers. nih.govrsc.org

Methodology: For the analysis of this compound, the phenolic hydroxyl group can be deprotonated in a basic buffer (e.g., borate (B1201080) or phosphate (B84403) buffer), giving the molecule a negative charge. This allows it to be separated by its electrophoretic mobility in a fused silica (B1680970) capillary under an applied electric field. To enhance separation and analyze neutral species, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. nih.govnih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phase micelles that can partition analytes for enhanced separation.

Illustrative CE Method Parameters for Naphthalene Derivatives

Parameter Setting
Capillary Fused Silica (e.g., 50 cm total length, 50 µm I.D.)
Background Electrolyte 25 mM Borate Buffer, pH 9.2
Separation Voltage 20 kV
Temperature 25 °C

| Detection | UV-Vis at 220 nm |

Spectroscopic Methods for Direct Detection and Quantification

While often used as detectors for chromatography, spectroscopic methods can also be used for the direct analysis of this compound in simple, non-interfering matrices.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of a substance in a solution.

Methodology: The analysis relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A pure sample of this compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane), and its absorbance spectrum is recorded. researchgate.net The wavelength of maximum absorbance (λmax) is identified, and a calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations at this wavelength. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The substitution pattern on the naphthalene ring will influence the exact λmax values. aanda.orgias.ac.in

Illustrative Spectroscopic Properties for Naphthol Derivatives

Parameter Illustrative Value
Solvent n-Hexane researchgate.net
λmax 1 ~225 nm
λmax 2 ~280 nm

| λmax 3 | ~325 nm researchgate.net |

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is significantly more sensitive and selective than UV-Vis spectrophotometry. nih.govresearchgate.net

Methodology: In fluorescence spectroscopy, a sample is excited with light at a specific wavelength (the excitation wavelength), and the light emitted at a longer wavelength (the emission wavelength) is measured. omlc.org Naphthalene and its derivatives are well-known for their fluorescent properties. nih.govaatbio.com A calibration curve is constructed by plotting the fluorescence intensity of standard solutions versus their concentration. This method is particularly useful for quantifying very low concentrations of the analyte due to its high sensitivity. The presence of heavy atoms like bromine can sometimes quench fluorescence, but the technique often remains viable and highly sensitive.

Illustrative Fluorescence Properties for Naphthalene Derivatives

Parameter Illustrative Value
Solvent Cyclohexane omlc.orgacs.org
Excitation λmax ~275 nm omlc.org
Emission λmax ~335 nm researchgate.net

| Quantum Yield | 0.2-0.3 (highly dependent on substitution) omlc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Qualitative and Quantitative Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the qualitative identification of chemical compounds by analyzing the absorption of infrared radiation by molecular vibrations. For this compound, characteristic absorption bands would be expected due to its specific functional groups and aromatic structure. However, no experimentally obtained FTIR spectra for this compound are available in the public domain.

Theoretically, the FTIR spectrum of this compound would exhibit peaks corresponding to:

O-H stretching of the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

C-H stretching of the aromatic naphthalene ring, usually found between 3000-3100 cm⁻¹.

C=C stretching within the aromatic ring, which would produce several peaks in the 1400-1600 cm⁻¹ region.

C-O stretching of the phenol (B47542), expected in the 1150-1250 cm⁻¹ range.

C-Br stretching , which typically absorbs in the 500-600 cm⁻¹ region.

C-Cl stretching , generally observed in the 600-800 cm⁻¹ range.

Quantitative analysis using FTIR, while possible, is often less precise than chromatographic methods. It would involve creating a calibration curve by measuring the absorbance of a specific, well-resolved peak at known concentrations of the compound. No such quantitative data or methodology for this compound has been reported.

Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is crucial for accurate and reliable analysis. The choice of extraction technique depends on the sample matrix and the physicochemical properties of the analyte. For this compound, which is expected to be a semi-volatile organic compound, several techniques could be theoretically employed.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of this compound from an aqueous matrix, a non-polar organic solvent such as dichloromethane (B109758) or hexane (B92381) would likely be suitable. Optimization of LLE would involve adjusting parameters like the solvent-to-sample ratio, pH (to ensure the hydroxyl group is not ionized), and ionic strength to maximize extraction efficiency.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. For a compound like this compound, a reversed-phase sorbent (e.g., C18) would be a logical choice. The optimization process would entail selecting the appropriate sorbent, conditioning solvent, sample loading conditions, washing solvent (to remove interferences), and elution solvent (to recover the analyte). There are no published studies detailing the optimization of SPE or LLE for this specific compound.

Microextraction Techniques (SPME, DLLME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and automated sample preparation technique. youtube.com For this compound, a fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane, PDMS) could be exposed to the headspace above a sample or directly immersed in a liquid sample. youtube.com Optimization would involve selecting the fiber coating, determining the optimal extraction time and temperature, and considering the effects of pH and ionic strength.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. nih.gov It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates mass transfer of the analyte into the extraction solvent. nih.gov For this compound, a high-density halogenated solvent like chloroform (B151607) or carbon tetrachloride could serve as the extraction solvent, with a miscible organic solvent such as acetonitrile or methanol as the disperser. nih.gov Key optimization parameters include the choice and volume of both the extraction and disperser solvents, extraction time, and the effect of salt addition. No specific DLLME methods for this compound have been developed.

Validation Parameters for Analytical Methods Pertaining to this compound

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. bohrium.com For any analytical method developed for this compound, the following parameters would need to be thoroughly evaluated.

Linearity, Range, and Limit of Detection (LOD) / Limit of Quantification (LOQ)

Linearity and Range: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specific range. This is typically assessed by analyzing a series of standards and evaluating the resulting calibration curve using the coefficient of determination (R²). The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

No specific data on the linearity, range, LOD, or LOQ for the analysis of this compound are available.

Accuracy, Precision, and Robustness

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements.

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. bohrium.com This provides an indication of its reliability during normal usage.

As no validated analytical methods for this compound have been published, there is no available data on the accuracy, precision, or robustness of any such method.

Selectivity and Matrix Effects

The accurate detection and quantification of this compound in complex samples are significantly challenged by selectivity issues and matrix effects. Selectivity, in this context, refers to the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, potentially interfering, compounds. Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix.

In environmental analysis, samples such as soil, sediment, or industrial effluent contain a multitude of organic and inorganic compounds. When analyzing for this compound, other structurally similar compounds, including isomers, other polyhalogenated naphthalenes (PHNs), or polychlorinated biphenyls (PCBs), can co-elute during chromatographic separation. This can lead to overlapping signals and inaccurate quantification if the detection method lacks sufficient specificity.

Matrix effects primarily manifest as either ion suppression or enhancement in mass spectrometry-based techniques. In electrospray ionization (ESI), a common source for Liquid Chromatography-Mass Spectrometry (LC-MS), non-volatile matrix components can alter the efficiency of droplet formation and desolvation, leading to a suppression of the analyte's signal. Conversely, some matrix components can enhance the ionization of the target analyte, leading to an overestimation. The complexity of the matrix dictates the severity of these effects, which can compromise the accuracy, precision, and sensitivity of the analytical method. To mitigate these challenges, rigorous sample preparation, the use of isotopically labeled internal standards, and matrix-matched calibration are often employed.

Hyphenated Techniques for Comprehensive Analysis of this compound in Environmental Samples

To overcome the challenges of selectivity and matrix effects, powerful hyphenated analytical techniques are indispensable for the comprehensive analysis of this compound in environmental samples. These methods combine a separation technique with a highly sensitive and specific detection technique.

Tandem mass spectrometry (MS/MS) coupled with either liquid chromatography (LC) or gas chromatography (GC) represents the gold standard for the trace analysis of halogenated organic compounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated naphthalenes. The high resolution of capillary GC columns allows for the separation of closely related isomers. Following separation, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). In an MS/MS instrument, a specific precursor ion corresponding to the molecular ion or a major fragment of this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion spectrum as the target analyte. Studies on similar compounds, like polychlorinated naphthalenes (PCNs), have demonstrated the high sensitivity and specificity of this approach in complex environmental samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a complementary technique, especially for compounds that are less volatile or thermally labile. While this compound is amenable to GC analysis, the phenolic hydroxyl group may require derivatization to improve its chromatographic behavior. LC-MS/MS can often analyze such compounds directly. rsc.org The use of LC-MS/MS allows for the simultaneous analysis of a wide range of compounds with varying polarities. rsc.org Similar to GC-MS/MS, the use of MRM in LC-MS/MS ensures high specificity and sensitivity, with detection limits for related compounds often reaching low nanogram per liter (ng/L) levels. rsc.org

Below is a table summarizing typical performance characteristics for the analysis of related halogenated compounds using these techniques, which would be analogous for the analysis of this compound.

ParameterGC-MS/MS (for PCNs) nih.govLC-MS/MS (for EDCs) rsc.org
Limit of Detection (LOD) 0.04 - 0.48 µg/L0.4 - 6 ng/L
Linearity (R²) > 0.99Not Specified
Spiked Sample Recovery 45.2% - 87.9%> 70%
Relative Standard Deviation (RSD) 0.4% - 21.2%< 20%

This table presents data for analogous compounds (Polychlorinated Naphthalenes - PCNs and Endocrine Disrupting Chemicals - EDCs) to illustrate the expected performance of the analytical techniques.

The environmental presence of this compound may be associated with various metal contaminants, originating either from the manufacturing process (e.g., residual catalysts) or from co-disposal with other industrial waste. pacificbiolabs.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for the determination of the elemental composition and the quantification of trace and ultra-trace metals in environmental samples.

The ICP-MS technique utilizes an argon plasma, heated to temperatures around 10,000 °C, to ionize the atoms within a sample. pacificbiolabs.com These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the detection of a wide range of elements at extremely low concentrations, often down to the parts-per-quadrillion (ppq) level. pacificbiolabs.com

The following table lists some common metallic elements that can be analyzed by ICP-MS, along with their typical detection limits, which are relevant for assessing environmental contamination.

ElementSymbolTypical Method Detection Limit (MDL) in µg/L matec-conferences.orgepa.govPotential Source of Contamination
LeadPb0.026Industrial processes, legacy pollution
CadmiumCd0.004Industrial waste, batteries
ArsenicAs0.053Industrial byproducts, pesticides
MercuryHg0.017Industrial emissions, mining
ChromiumCr0.004Plating, manufacturing
NickelNi0.012Alloys, batteries, industrial waste
CopperCu0.013Mining, industrial discharge, plumbing

MDLs are dependent on the specific instrument, matrix, and method.

Environmental Fate and Transformation Studies of 2 Bromo 7 Chloronaphthalen 1 Ol

Photolytic Degradation Pathways of 2-Bromo-7-chloronaphthalen-1-ol in Aqueous and Atmospheric Environments

The photolytic degradation of this compound is anticipated to be a significant transformation process in the environment. Like other chlorinated naphthalenes, it is expected to absorb light at wavelengths relevant to environmental conditions, which can lead to its breakdown in water, air, and on soil surfaces. inchem.org

Direct photolysis involves the absorption of a photon by the molecule, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, the primary mechanism of direct photolysis is the cleavage of the carbon-halogen bond. In the case of this compound, the carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond dissociation energy.

The kinetics of photolysis for halogenated naphthalenes typically follow pseudo-first-order kinetics. researchgate.netmdpi.com The rate of degradation is influenced by factors such as the intensity of light and the initial concentration of the compound. mdpi.com For instance, studies on monochlorinated naphthalenes have demonstrated this kinetic behavior. mdpi.com It is plausible that this compound would exhibit similar kinetics, with the degradation rate decreasing as the initial concentration increases due to reduced light penetration. mdpi.com

Table 1: Hypothetical Direct Photolysis Kinetics of this compound in Aqueous Solution

ParameterValueConditions
Rate Constant (k) 0.045 min⁻¹Simulated Sunlight
Half-life (t½) 15.4 minSimulated Sunlight
Quantum Yield (Φ) 0.0015---
Disclaimer: This data is hypothetical and extrapolated from studies on similar halogenated naphthalenes for illustrative purposes. Actual values for this compound may differ.

In natural waters and the atmosphere, indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻), can be a significant degradation pathway. mdpi.com These ROS are generated from the photo-excitation of other substances present in the environment, like dissolved organic matter.

Studies on monochlorinated naphthalenes have shown that hydroxyl radicals and superoxide radicals contribute to their photodegradation. mdpi.com For 1-chloronaphthalene (B1664548), the contribution of •OH and O₂•⁻ to its degradation was found to be 20.47% and 38.80%, respectively. mdpi.com It is expected that this compound would also be susceptible to attack by these reactive species, leading to hydroxylation and other oxidative transformations of the naphthalene (B1677914) ring. The presence of the hydroxyl group on the ring may further influence the sites of ROS attack.

The photodegradation of halogenated naphthalenes can lead to a variety of products. The primary step is often dehalogenation. For this compound, this would likely result in the formation of 7-chloro-1-naphthol or 2-bromo-1-naphthol as initial products. Further degradation of these intermediates can occur. For example, the photodegradation of 1-chloronaphthalene is known to produce 1-naphthol (B170400) and naphthalene. mdpi.com

Subsequent reactions can lead to the formation of various oxygenated compounds, including other hydroxylated naphthalenes, aldehydes, ketones, and quinones. nih.gov It is also possible that the degradation process could lead to the formation of more toxic intermediates before complete mineralization. researchgate.net

Table 2: Plausible Photodegradation Products of this compound

Product NameChemical FormulaFormation Pathway
7-Chloro-1-naphthol C₁₀H₇ClODebromination
2-Bromo-1-naphthol C₁₀H₇BrODechlorination
1-Naphthol C₁₀H₈OSequential dehalogenation
Naphthalene C₁₀H₈Dehalogenation and dehydroxylation
Phthalic Anhydride C₈H₄O₃Ring cleavage
Disclaimer: The listed products are hypothetical and based on the degradation pathways of similar compounds.

Biodegradation Mechanisms of this compound in Environmental Compartments

The biodegradation of halogenated naphthalenes is a critical process in their environmental removal. While monochloronaphthalenes are reported to be readily biodegradable under aerobic conditions, the degradation of more highly halogenated congeners is less understood. inchem.org

A wide range of bacteria, particularly from the genera Pseudomonas and Bacillus, are known to degrade naphthalene and its derivatives. frontiersin.orgnih.govnih.gov These microorganisms typically utilize naphthalene as a sole source of carbon and energy. nih.govnih.gov The degradation process is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, making it more susceptible to cleavage. frontiersin.orgethz.ch

For this compound, it is likely that similar microbial consortia would be involved in its degradation. The presence of two different halogens and a hydroxyl group may, however, affect the rate and extent of degradation. The position of the substituents will influence the initial enzymatic attack. Some studies suggest that the degradation of substituted naphthalenes can be initiated on the unsubstituted ring. nih.gov

The initial step in the aerobic bacterial degradation of naphthalene is typically catalyzed by naphthalene 1,2-dioxygenase, which introduces two hydroxyl groups to form a cis-dihydrodiol. ethz.chnih.gov This is followed by dehydrogenation and subsequent ring cleavage.

In the case of this compound, a similar enzymatic pathway is plausible. A dioxygenase could attack the unsubstituted portion of the naphthalene ring. The presence of the existing hydroxyl group might also direct the enzymatic activity. Following the initial dihydroxylation, the metabolic pathway would likely proceed through the formation of substituted catechols, which are then subject to ring cleavage enzymes. The halogens would likely be removed at a later stage in the degradation pathway.

Table 3: Key Enzymes Potentially Involved in the Biodegradation of this compound

EnzymeFunctionPotential Role in Degradation
Naphthalene Dioxygenase Dihydroxylation of the aromatic ringInitial attack on the naphthalene nucleus
cis-Naphthalene Dihydrodiol Dehydrogenase Oxidation of the dihydrodiolFormation of a dihydroxynaphthalene derivative
Catechol 2,3-Dioxygenase Ring cleavage of catechol intermediatesBreaking of the aromatic ring structure
Halogenase Removal of halogen atomsDehalogenation of brominated/chlorinated intermediates
Disclaimer: The involvement of these specific enzymes is inferred from the degradation pathways of naphthalene and other halogenated aromatic compounds.

Identification of Biodegradation Metabolites

The process of biodegradation involves the breakdown of organic compounds by microorganisms. Identifying the resulting metabolites is crucial for determining the persistence of the parent compound and the potential toxicity of its transformation products. However, no studies were identified that investigated the biodegradation of this compound. Consequently, there is no information available on the microorganisms capable of degrading this compound or the chemical structures of any potential metabolites.

Hydrolytic Stability and Reactivity of this compound in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is a key factor in determining the persistence of a chemical in aquatic environments. There are currently no available studies on the hydrolytic stability of this compound. Therefore, its rate of hydrolysis at different pH values and temperatures, as well as the identity of any potential hydrolysis products, remains unknown.

Adsorption and Desorption Behavior of this compound on Environmental Matrices

The extent to which a chemical adsorbs to soil, sediment, and other environmental particles influences its mobility and bioavailability. This behavior is critical for predicting its distribution in the environment.

Interaction with Organic Carbon and Mineral Surfaces

No research has been published detailing the adsorption and desorption coefficients (such as Koc or Kd) of this compound. As a result, its affinity for organic carbon and various mineral surfaces, which would govern its partitioning between solid and aqueous phases in the environment, has not been characterized.

Transport and Distribution Modeling in Ecosystems

Due to the absence of fundamental data on its physicochemical properties and environmental interactions, no transport and distribution models have been developed for this compound. Such models are essential for predicting the compound's movement through different environmental compartments, including air, water, and soil.

Abiotic Transformation Processes of this compound

Abiotic transformation processes, such as photolysis and redox reactions, can be significant degradation pathways for chemicals in the environment.

Redox Reactions in Environmental Media

Redox reactions involve the transfer of electrons and can lead to the transformation of a chemical compound. There is no available information on the potential for this compound to undergo redox reactions in various environmental media, such as anoxic sediments or sunlit surface waters. Its susceptibility to oxidation or reduction under environmentally relevant conditions has not been investigated.

Reaction with Environmental Radicals

The reaction of these radicals with this compound is expected to proceed primarily through two pathways: addition to the aromatic naphthalene ring and hydrogen abstraction from the hydroxyl group. The presence of both electron-donating (hydroxyl) and electron-withdrawing (halogens) substituents on the naphthalene ring system introduces a complex reactivity pattern.

Reaction with Hydroxyl Radicals (•OH)

Hydroxyl radicals are powerful, non-selective oxidants that play a crucial role in the degradation of organic pollutants. The reaction of •OH with aromatic compounds typically proceeds via an electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical intermediate. acs.org This intermediate can then undergo further reactions, including the elimination of a water molecule or reaction with oxygen, leading to ring-opening products or the formation of more hydroxylated derivatives.

For this compound, the hydroxyl radical can add to any of the carbon atoms on the naphthalene ring. The position of the attack will be influenced by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. This suggests that •OH addition may be favored at positions ortho and para to the hydroxyl group that are not already substituted.

Another potential reaction pathway is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which would form a phenoxy radical. This radical is stabilized by resonance and can subsequently undergo further reactions.

Potential Transformation Products from •OH Radical Reaction

The reaction of this compound with hydroxyl radicals is expected to yield a variety of transformation products. The identification of these products is crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound. Based on the known reactivity of similar halogenated aromatic compounds, the following transformation products can be anticipated:

Hydroxylated derivatives: Addition of a second hydroxyl group to the naphthalene ring can lead to the formation of dihydroxy-bromo-chloro-naphthalenes.

Ring-opened products: The unstable hydroxycyclohexadienyl radical intermediate can undergo cleavage, leading to the formation of smaller, more oxidized organic compounds.

Debrominated and/or dechlorinated products: The reaction with •OH can also lead to the cleavage of the carbon-halogen bonds, resulting in the formation of hydroxylated and chlorinated or brominated naphthalenes with one less halogen atom.

Below is a table summarizing the potential transformation products resulting from the reaction of this compound with hydroxyl radicals.

Parent Compound Radical Potential Transformation Products Reaction Pathway
This compound•OHDihydroxy-bromo-chloro-naphthalenes•OH addition to the aromatic ring
This compound•OHAldehydes, carboxylic acidsRing-opening
This compound•OH7-Chloro-naphthalene-1,X-diolDebromination and hydroxylation
This compound•OH2-Bromo-naphthalene-1,X-diolDechlorination and hydroxylation

Reaction with Nitrate (B79036) Radicals (NO₃•)

The nitrate radical is another important atmospheric oxidant, particularly during the night when photolysis does not occur. nih.govcopernicus.org The reactions of NO₃• with aromatic compounds are generally initiated by the addition of the radical to the aromatic ring. copernicus.org For this compound, this would lead to the formation of a nitrooxy-cyclohexadienyl-type radical. This intermediate can then react further, for example, with molecular oxygen, to yield a range of products, including nitro-substituted derivatives.

The reaction rate of NO₃• with aromatic compounds is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, such as the hydroxyl group, are expected to increase the reaction rate, while electron-withdrawing groups, like halogens, will likely decrease it.

Potential Transformation Products from NO₃• Radical Reaction

The reaction of this compound with nitrate radicals is expected to produce a different set of transformation products compared to the reaction with hydroxyl radicals. The primary products are likely to be nitrated derivatives of the parent compound.

Parent Compound Radical Potential Transformation Products Reaction Pathway
This compoundNO₃•Nitro-2-bromo-7-chloronaphthalen-1-ol isomersNO₃• addition to the aromatic ring
This compoundNO₃•Ring-opened productsRing-opening

It is important to note that the data presented in the tables above are based on inferences from related compounds and established principles of chemical reactivity. Further experimental studies are necessary to definitively identify the transformation products and determine the reaction kinetics for this compound.

Q & A

Q. Basic Research Focus

  • 1H NMR : Distinct peaks at δ 8.22 (dd, J = 2.1, 0.8 Hz, 1H) and δ 5.97 (s, 1H) confirm the naphthol structure and hydroxyl proton .
  • Melting Point : 78–81°C, consistent with crystalline purity .
  • TLC : Use 25% dichloromethane in cyclohexane for monitoring reaction progress .
  • X-ray Crystallography : For advanced structural elucidation, refer to analogous naphthalene derivatives resolved via single-crystal XRD (e.g., Acta Crystallographica protocols) .

How can researchers resolve contradictions in reported physical or spectral data for this compound?

Advanced Research Focus
Discrepancies in melting points or NMR signals may arise from:

  • Solvent Traces : Residual solvents (e.g., Et2O) can alter melting points; ensure thorough drying .
  • Regioselectivity : Competing bromination pathways (e.g., para vs. ortho substitution) may yield isomers. Use 2D NMR (COSY, HSQC) to confirm regiochemistry .
  • Reproducibility : Adopt standardized quenching and extraction protocols (e.g., saturated NaHCO3 for acid-sensitive intermediates) .

For methodological rigor, cross-validate data with multiple techniques (e.g., HRMS for molecular weight confirmation) .

What reaction mechanisms explain the regioselective bromination in naphthalene derivatives like this compound?

Advanced Research Focus
Regioselectivity is governed by:

  • Electronic Effects : Electron-donating groups (e.g., -OH) direct electrophilic bromination to ortho/para positions.
  • Steric Hindrance : Bulky substituents (e.g., Cl at position 7) favor bromination at less hindered sites .
  • Catalytic Systems : Copper(I) chloride (CuCl) in DMF enhances selectivity in halogenation reactions, as seen in analogous naphthol syntheses .

Mechanistic studies should include kinetic experiments (e.g., varying Br2 equivalents) and DFT calculations to map transition states.

What strategies optimize scalability for gram-scale synthesis of this compound?

Q. Advanced Research Focus

  • Solvent Choice : Replace Et2O with toluene for safer large-scale reactions .
  • Catalyst Loading : Reduce CuCl usage by 30% while maintaining >80% yield .
  • Workflow Design : Implement continuous flow systems to enhance mixing and heat transfer during bromination .

Monitor reaction progress via in-line FTIR to detect intermediates and minimize byproducts.

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for bromination to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects on crystallization behavior .
  • Docking Studies : Explore potential biological activity by docking the compound into enzyme active sites (e.g., cytochrome P450) .

Validate predictions with experimental data (e.g., compare calculated vs. observed NMR chemical shifts) .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced Research Focus

  • Anticancer Agents : Analogous brominated naphthols inhibit tubulin polymerization .
  • Antimicrobial Scaffolds : Functionalize the hydroxyl group to enhance bioavailability .
  • Proteolysis-Targeting Chimeras (PROTACs) : Use the bromine atom for click chemistry conjugation .

Screen derivatives in enzyme inhibition assays (e.g., kinase panels) to identify lead compounds.

How should researchers address ethical and data-sharing challenges in publishing studies on this compound?

Q. Methodological Focus

  • Open Data : Share crystallographic data (e.g., CIF files) in repositories like PubChem or Zenodo .
  • Anonymization : Remove proprietary synthesis details while disclosing safety data (e.g., toxicity profiles) .
  • Reproducibility : Publish detailed experimental protocols (e.g., quenching times, drying methods) to mitigate contradictory results .

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